

An In-Depth Technical Guide to 4-Amino-3,5-difluoroanisole

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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3,5-difluoroanisole. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, boiling point, solubility, pKa, and logP. Furthermore, a plausible synthetic route for 4-Amino-3,5-difluoroanisole is proposed based on established chemical transformations of analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a structured approach to characterizing this and similar fluorinated aromatic amines.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 4-Amino-3,5-difluoroanisole are not readily available in the public domain. However, data for structurally related compounds, such as 3,5-difluoroaniline and 4-amino-3,5-difluorophenol, can provide estimations. The table below summarizes the available data for these related compounds and provides a framework for the expected properties of 4-Amino-3,5-difluoroanisole.

Property	3,5-Difluoroaniline[1] [2]	4-Amino-3,5-difluorophenol[3]	4-Amino-3,5-difluoroanisole (Predicted/Undetermined)
Molecular Formula	C ₆ H ₅ F ₂ N	C ₆ H ₅ F ₂ NO	C ₇ H ₇ F ₂ NO
Molecular Weight	129.11 g/mol	145.11 g/mol	159.13 g/mol
Melting Point	37-41 °C	147-150 °C	Undetermined
Boiling Point	82 °C at 20 mmHg	Not available	Undetermined
Solubility	Not available	Sparingly soluble in DMSO, slightly soluble in Methanol	Undetermined
pKa	Not available	Not available	Undetermined
logP	1.547 (Predicted)	1.1 (Predicted)	Undetermined

Proposed Synthesis of 4-Amino-3,5-difluoroanisole

A plausible synthetic route for 4-Amino-3,5-difluoroanisole can be conceptualized starting from 1,3-difluoro-5-nitrobenzene. This multi-step synthesis involves reduction of the nitro group, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Experimental Protocol:

Step 1: Reduction of 1,3-difluoro-5-nitrobenzene to 3,5-difluoroaniline

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-difluoro-5-nitrobenzene in ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Introduce a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas or a hydrogenation apparatus).
- Stir the reaction mixture vigorously at room temperature.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain 3,5-difluoroaniline.

Step 2: Acetylation of 3,5-difluoroaniline

- Dissolve the 3,5-difluoroaniline obtained in the previous step in a suitable solvent such as dichloromethane or acetic acid.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride to the cooled solution while stirring.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into cold water to precipitate the product.
- Filter the precipitate, wash with water, and dry to yield N-(3,5-difluorophenyl)acetamide.

Step 3: Nitration of N-(3,5-difluorophenyl)acetamide

- Carefully add the N-(3,5-difluorophenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).
- Stir the mixture while maintaining the low temperature for a specified period.
- Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
- Filter the solid, wash thoroughly with water, and dry.

Step 4: Hydrolysis of the Acetamide

- Reflux the nitrated acetamide in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH) until the hydrolysis is complete (monitored by TLC).
- Neutralize the reaction mixture to precipitate the 4-amino-2,6-difluoronitrobenzene.

- Filter, wash with water, and dry the product.

Step 5: Nucleophilic Aromatic Substitution with Sodium Methoxide

- In a suitable solvent like methanol or dimethylformamide (DMF), react the 4-amino-2,6-difluoronitrobenzene with sodium methoxide.
- Heat the reaction mixture to facilitate the substitution of one of the fluorine atoms with the methoxy group.
- Monitor the reaction by TLC.
- After completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer, evaporate the solvent, and purify the resulting 4-methoxy-2-fluoro-6-nitroaniline.

Step 6: Reduction of the Nitro Group

- Reduce the nitro group of 4-methoxy-2-fluoro-6-nitroaniline using a standard reduction method, such as catalytic hydrogenation (as described in Step 1) or using a metal in acid (e.g., Sn/HCl).
- Work up the reaction mixture to isolate the final product, 4-Amino-3,5-difluoroanisole.



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Proposed synthesis workflow for 4-Amino-3,5-difluoroanisole.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures that can be employed to determine the key physicochemical properties of 4-Amino-3,5-difluoroanisole.

Melting Point Determination

Methodology:

The melting point can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Measurement:** The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
- **Data Recording:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

Methodology:

For small quantities, the boiling point can be determined using the Thiele tube method or a micro-boiling point apparatus.

- **Sample Preparation:** A small volume of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.
- **Apparatus Setup:** The sample tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
- **Measurement:** The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at

which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination

Methodology:

The solubility can be qualitatively assessed in various solvents.

- **Procedure:** To a small, known amount of 4-Amino-3,5-difluoroanisole (e.g., 10 mg) in a test tube, a small volume (e.g., 1 mL) of the solvent is added.
- **Observation:** The mixture is agitated, and the solubility is observed at room temperature. Solvents to be tested should include water, common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane), and aqueous solutions of different pH (e.g., 5% HCl, 5% NaOH).
- **Classification:** The compound's solubility is classified as soluble, sparingly soluble, or insoluble based on visual inspection.

pKa Determination

Methodology:

The pKa of the amino group can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

- **Sample Preparation:** A solution of 4-Amino-3,5-difluoroanisole of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry:

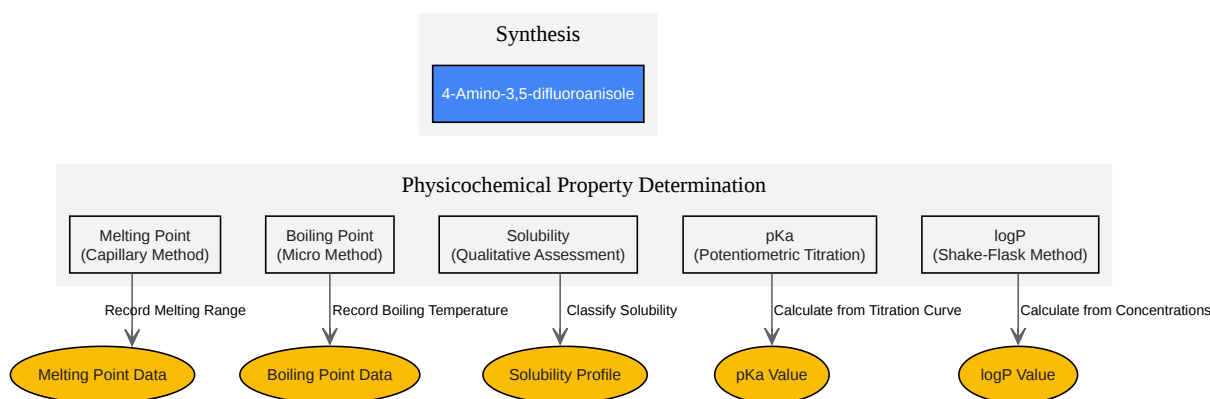
- **Procedure:** The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with different known pH values.
- **Data Analysis:** The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.

LogP (Octanol-Water Partition Coefficient) Determination

Methodology:

The shake-flask method is the standard procedure for determining the octanol-water partition coefficient (logP).

- **Preparation:** A solution of 4-Amino-3,5-difluoroanisole is prepared in either water-saturated octanol or octanol-saturated water.
- **Partitioning:** Equal volumes of the octanol and aqueous phases are placed in a flask and shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated.
- **Concentration Measurement:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.



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Workflow for the determination of physicochemical properties.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the involvement of 4-Amino-3,5-difluoroanisole in any specific signaling pathways. As a fluorinated aromatic amine, it may be of interest in medicinal chemistry as a building block for the synthesis of novel bioactive molecules. The introduction of fluorine atoms can significantly alter the metabolic stability, binding affinity, and lipophilicity of drug candidates. Further research is required to explore the potential biological effects of this compound.

Safety and Handling

Specific safety and handling information for 4-Amino-3,5-difluoroanisole is not widely available. However, based on the data for structurally similar compounds like 3,5-difluoroaniline, it should be handled with care. 3,5-Difluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.^[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-Amino-3,5-difluoroanisole. All work should be conducted in a well-ventilated

fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 4-Amino-3,5-difluoroanisole. While direct experimental data is scarce, this document offers a structured approach for its characterization through detailed experimental protocols for determining its melting point, boiling point, solubility, pKa, and logP. A plausible synthetic route has also been proposed to facilitate its preparation for further study. The information and methodologies presented herein are intended to be a valuable resource for chemists and pharmaceutical scientists interested in the synthesis and characterization of this and other novel fluorinated aromatic compounds. The absence of data on its biological activity highlights an area for future research and exploration.

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